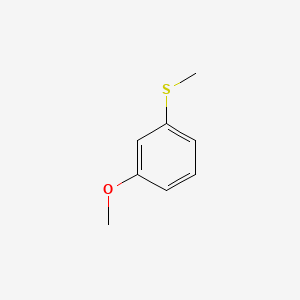

3-Methoxythioanisole

Description

The exact mass of the compound 3-Methoxythioanisole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133794. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methoxythioanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxythioanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVQVOXDIOKVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299933 | |

| Record name | 3-Methoxythioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2388-74-1 | |

| Record name | 3-Methoxythioanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2388-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxythioanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2388-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxythioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxythioanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methoxythioanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42GZ952C3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methoxythioanisole chemical structure and properties

Structural Dynamics, Synthesis, and Pharmaceutical Applications

Executive Summary

3-Methoxythioanisole (CAS: 2388-74-1), also known as 1-methoxy-3-(methylthio)benzene, represents a critical scaffold in medicinal chemistry and materials science.[1][2][3] Distinguished by the meta-positioning of a hard oxygen donor (methoxy) and a soft sulfur donor (thiomethyl) on a benzene core, this compound offers unique electronic properties that differ significantly from its para and ortho isomers.[2][3] This guide provides an exhaustive technical analysis of its physicochemical properties, validated synthetic protocols, reactivity profiles, and utility as a pharmacophore building block.[3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The meta-substitution pattern of 3-methoxythioanisole creates a distinct dipole moment and electronic distribution compared to its isomers, influencing both its metabolic stability and binding affinity in protein pockets.[2]

Table 1: Physicochemical Constants

| Property | Value | Notes |

| IUPAC Name | 1-Methoxy-3-(methylsulfanyl)benzene | |

| CAS Number | 2388-74-1 | |

| Molecular Formula | C₈H₁₀OS | |

| Molecular Weight | 154.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidation leads to darkening |

| Boiling Point | 127 °C @ 18 mmHg | ~230 °C @ 760 mmHg (extrapolated) |

| Density | 1.12 g/cm³ | @ 25 °C |

| Refractive Index ( | 1.5820 – 1.5860 | High polarizability due to sulfur |

| Solubility | DCM, EtOH, Et₂O, DMSO | Immiscible in water |

| LogP (Calc) | ~2.7 | Moderate lipophilicity |

Synthetic Methodologies

High-purity synthesis of 3-methoxythioanisole is essential for avoiding regioisomeric impurities that plague electrophilic substitution routes.[2][3] Two primary methodologies are recommended based on scale and available precursors.[2][3]

Method A: S-Methylation of 3-Methoxybenzenethiol (Lab Scale)

This method is preferred for small-scale, high-yield synthesis where 3-methoxybenzenethiol is available.[2][3] It proceeds via a standard Williamson-type alkylation.[2][3]

-

Reagents: 3-Methoxybenzenethiol (1.0 eq), Methyl Iodide (MeI, 1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[2]

-

Protocol:

-

Dissolve 3-methoxybenzenethiol in anhydrous acetone under N₂ atmosphere.

-

Add K₂CO₃ and stir at room temperature for 30 minutes to generate the thiolate anion.

-

Add MeI dropwise (exothermic reaction; cooling may be required).[2][3]

-

Reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2][3]

-

Filter inorganic salts, concentrate filtrate, and purify via vacuum distillation.[2][3]

-

Method B: Pd-Catalyzed C-S Cross-Coupling (Scalable/Industrial)

For larger scales or when starting from the more stable 3-bromoanisole, a Buchwald-Hartwig type cross-coupling is robust.[2][3]

-

Reagents: 3-Bromoanisole, Sodium Thiomethoxide (NaSMe), Pd₂dba₃ (cat.), Xantphos (cat.).[2][3]

-

Protocol:

Visualization: Synthetic Workflows

The following diagram illustrates the logical flow of these synthetic routes.

Figure 1: Comparison of classical alkylation vs. transition-metal catalyzed synthesis routes.

Spectroscopic Characterization

Identification of 3-methoxythioanisole relies on distinguishing the methyl protons of the ether vs. the thioether and analyzing the 1,3-disubstituted aromatic coupling pattern.

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR (CDCl₃):

Reactivity & Functionalization[2][5][6][11][12]

The chemical behavior of 3-methoxythioanisole is governed by the cooperative and competitive effects of the Methoxy (Strong EDG) and Methylthio (Moderate EDG) groups.[2]

Electrophilic Aromatic Substitution (EAS)

Both substituents are ortho/para directors.[2][3][4] However, they are located meta to each other.[2][3]

-

C-4 Position: Para to OMe, Ortho to SMe.[2][3] This is the most activated site (Cooperative direction).[2][3]

-

C-6 Position: Ortho to OMe, Para to SMe.[2][3] Highly activated.

-

C-2 Position: Ortho to both. Sterically hindered; substitution here is rare.[2][3]

-

C-5 Position: Meta to both. Deactivated relative to other positions.

Key Reaction: Regioselective Bromination Reaction with NBS (N-Bromosuccinimide) typically yields 4-bromo-3-methoxythioanisole as the major product due to the strong directing power of the methoxy group.[2]

Oxidation Pathways (Metabolic & Synthetic)

The sulfur atom is the primary site of oxidation.[3]

-

Sulfoxide Formation: Treatment with 1.0 eq mCPBA or NaIO₄ yields the sulfoxide (chiral center at Sulfur).[2][3]

-

Sulfone Formation: Excess oxidant (e.g., KMnO₄ or 2.5 eq mCPBA) yields the achiral sulfone.[2][3]

Visualization: Reactivity Map

Figure 2: Divergent reactivity pathways: S-oxidation vs. ring functionalization.[2]

Applications in Drug Discovery[4][6][7][14]

In medicinal chemistry, 3-methoxythioanisole serves as a valuable bioisostere and probe.[2][3]

-

Bioisosterism: The -SMe group is often used to replace -OMe to modulate lipophilicity (LogP) and metabolic stability.[2][3] The sulfur atom is larger and more lipophilic, potentially altering binding pocket interactions.[2][3]

-

Metabolic Hotspots:

-

Linker Chemistry: The activated C-4 position allows for further functionalization, making this molecule a scaffold for biaryl systems via Suzuki coupling after halogenation.[2][3]

References

-

PubChem. (n.d.).[2][3] 3-Methoxythioanisole | C8H10OS.[1][2][3][][6] National Library of Medicine.[2][3] Retrieved January 30, 2026, from [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Mechanism. Retrieved January 30, 2026, from [Link]

Sources

- 1. CAS 2388-74-1: 3-Methoxythioanisole | CymitQuimica [cymitquimica.com]

- 2. 3-Methoxythioanisole | C8H10OS | CID 281182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methoxy-4-(methylthio)benzene | C8H10OS | CID 15885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3-METHOXY THIOANISOLE price,buy 3-METHOXY THIOANISOLE - chemicalbook [chemicalbook.com]

Technical Guide: Physical and Chemical Properties of 3-Methoxythioanisole

[1]

Executive Summary

3-Methoxythioanisole (1-methoxy-3-(methylthio)benzene) represents a critical structural motif in medicinal chemistry, serving as a bioisostere for 1,3-dimethoxybenzene derivatives.[1] Its unique meta-substitution pattern creates an electronic decoupling between the oxygen and sulfur donors, offering distinct metabolic stability and reactivity profiles compared to its para and ortho isomers.[1] This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and reactivity, designed to support researchers in drug discovery and materials science.[1]

Molecular Identity & Structural Analysis[1][2]

The molecule consists of a benzene core substituted at the 1 and 3 positions by a methoxy (-OCH₃) and a thiomethyl (-SCH₃) group.[1]

-

IUPAC Name: 1-Methoxy-3-(methylsulfanyl)benzene[1][]

-

Common Names: 3-Methoxythioanisole, m-Thioanisole methyl ether[1]

-

SMILES: COC1=CC=CC(SC)=C1

Electronic Character & Substitution Effects

Unlike the para-isomer, where the +M (mesomeric) effects of Oxygen and Sulfur can resonate through the ring to interact directly, the meta-arrangement in 3-methoxythioanisole isolates these effects to specific positions.[1]

-

Electronic Effect: Both -OCH₃ and -SCH₃ are electron-donating groups (EDG) by resonance but inductive electron-withdrawers.[1]

-

Regiochemistry: They cooperatively activate the benzene ring toward Electrophilic Aromatic Substitution (EAS), specifically directing incoming electrophiles to positions 4 and 6 , which are ortho to one group and para to the other.[1] Position 2 is sterically crowded and less favored.[1]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted constants essential for process design and formulation.

Table 1: Physicochemical Properties of 3-Methoxythioanisole

| Property | Value / Range | Notes |

| Molecular Weight | 154.23 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 230.2°C (at 760 mmHg) | 127°C at 18 mmHg [1][2] |

| Density | 1.12 g/cm³ | At 25°C |

| Refractive Index ( | 1.582 - 1.586 | High aromaticity indicator |

| Flash Point | > 98°C | Closed Cup (Estimate) |

| LogP (Octanol/Water) | 2.5 - 3.0 | Lipophilic; crosses BBB readily |

| Solubility | Immiscible in water | Soluble in DCM, EtOAc, MeOH |

| Odor | Sulfide-like | Distinct, penetrating garlic/cabbage odor |

Synthetic Routes & Production Strategies[1]

While traditional methods involve the methylation of 3-methoxybenzenethiol, modern catalysis offers routes that avoid handling potent thiols.[1]

Method A: Palladium-Catalyzed C-S Cross-Coupling (Recommended)

This method utilizes the Buchwald-Hartwig coupling logic, reacting 3-bromoanisole with sodium thiomethoxide.[1] It is preferred for scale-up due to higher yields and the avoidance of free thiol odors.[1]

Protocol:

-

Reagents: 3-Bromoanisole (1.0 eq), NaSMe (1.2 eq), Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%).

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

-

Conditions: Reflux (100-110°C) for 12-16 hours under Argon.

-

Workup: Filter through Celite to remove Pd black.[1] Concentrate and purify via vacuum distillation.

Method B: Nucleophilic Aromatic Substitution (SɴAr)

Applicable only if the ring is further activated (e.g., if a nitro group were present, which is later removed), or using high-temperature copper-mediated Ullmann coupling.[1]

Visualization of Synthetic Logic:

Figure 1: Comparison of synthetic routes. The Pd-catalyzed route (blue path) is preferred for safety and yield.[1]

Chemical Reactivity & Functionalization[1][2]

The reactivity of 3-methoxythioanisole is dominated by the sulfur atom's nucleophilicity and the activated aromatic ring.[1]

Sulfur Oxidation (Metabolic & Synthetic)

The sulfide sulfur is the most reactive site.[1]

-

Sulfoxide (S=O): Controlled oxidation using NaIO₄ (Sodium Periodate) or 1.0 eq of mCPBA at 0°C.[1] This is a chiral center; enzymatic oxidation (e.g., by peroxidases) can yield enantiomerically enriched sulfoxides [3].[1][5][6][7]

-

Sulfone (O=S=O): Exhaustive oxidation using excess H₂O₂/Acetic acid or KMnO₄.[1]

Electrophilic Aromatic Substitution (EAS)

The C4 and C6 positions are highly activated.[1]

-

Halogenation: Bromination (NBS, MeCN) occurs predominantly at C4 (para to -OMe, ortho to -SMe) due to the stronger directing power of the methoxy group compared to the thiomethyl group.[1]

-

Formylation: Vilsmeier-Haack reaction yields the aldehyde at C4.[1]

Reactivity Flowchart:

Figure 2: Divergent reactivity pathways showing oxidation of the sulfur center versus substitution on the aromatic ring.[1]

Analytical Characterization

To validate the identity of synthesized 3-methoxythioanisole, the following spectroscopic signatures are expected.

Nuclear Magnetic Resonance (NMR)[1][5][7][11]

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR: Distinct signals for the methyl carbons (~15.8 ppm for S-Me, ~55.3 ppm for O-Me) and ipso-carbons (~140 ppm for C-S, ~160 ppm for C-O).[1]

Mass Spectrometry (GC-MS)[1]

Handling, Safety & Stability

Stability[1]

-

Oxidation Sensitivity: The compound slowly oxidizes in air to the sulfoxide.[1] Storage under Nitrogen or Argon at 2-8°C is mandatory for long-term purity.[1]

-

Light Sensitivity: Protect from light to prevent photo-oxidation or radical decomposition.[1]

Safety Protocol

-

Odor Control: Like all thioanisoles, this compound has a potent, disagreeable odor (stench).[1] All transfers must occur in a functioning fume hood.[1] Glassware should be treated with bleach (hypochlorite) immediately after use to oxidize residual sulfide to odorless sulfoxide/sulfone before removal from the hood.[1]

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).[1] Avoid inhalation.

References

Sources

- 1. 3-Methoxythioanisole | C8H10OS | CID 281182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-METHOXY THIOANISOLE | 2388-74-1 [chemicalbook.com]

- 4. 3-Methylanisole(100-84-5) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. Oxidation of thioanisole and p-methoxythioanisole by lignin peroxidase: kinetic evidence of a direct reaction between compound II and a radical cation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Technical Monograph: 3-Methoxythioanisole (CAS 2388-74-1)

Strategic Utilization in Medicinal Chemistry and Organic Synthesis [1][2]

Executive Summary

3-Methoxythioanisole (1-methoxy-3-(methylthio)benzene) serves as a critical bifunctional building block in the synthesis of complex pharmaceutical and agrochemical agents. Characterized by the presence of two heteroatomic substituents—a methoxy group and a thiomethyl group—positioned meta to one another, this molecule offers unique electronic properties. The mismatch in the activating strength of the oxygen and sulfur atoms allows for highly regioselective electrophilic aromatic substitutions (EAS), while the sulfide moiety provides a versatile handle for oxidation to sulfoxides and sulfones, functional groups prevalent in anti-inflammatory and antimicrobial pharmacophores.

Part 1: Chemical Identity & Physiochemical Profile[3]

This section consolidates the core metric data required for identification and property prediction in reaction optimization.

Table 1: Physiochemical Specifications

| Property | Specification |

| CAS Number | 2388-74-1 |

| IUPAC Name | 1-Methoxy-3-(methylsulfanyl)benzene |

| Molecular Formula | C₈H₁₀OS |

| Molecular Weight | 154.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 127°C at 18 mmHg; ~230°C at 760 mmHg |

| Density | 1.11 - 1.12 g/mL at 25°C |

| Refractive Index ( | 1.5820 - 1.5860 |

| Solubility | Soluble in EtOH, Et₂O, DCM, CHCl₃; Insoluble in water |

| Predicted pKa | ~45 (C-H acidity), conjugate acid of sulfide ~ -6 |

Part 2: Synthetic Architecture

The synthesis of 3-Methoxythioanisole generally proceeds via two primary retrosynthetic disconnections: the methylation of the corresponding thiol or the transition-metal-catalyzed C-S coupling of aryl halides.

Primary Synthesis Route: S-Methylation

The most robust laboratory-scale method involves the nucleophilic substitution of methyl iodide by 3-methoxybenzenethiol under basic conditions. This route is preferred for its high yield and operational simplicity, despite the handling requirements of the thiol precursor.

Protocol 1: S-Methylation of 3-Methoxybenzenethiol

Note: All steps must be performed in a fume hood due to the stench of thiols and the toxicity of methyl iodide.

Reagents:

-

3-Methoxybenzenethiol (1.0 eq)[2]

-

Methyl Iodide (MeI) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Acetone or DMF (Solvent, 0.5 M concentration)

Methodology:

-

Setup: Charge a round-bottom flask with 3-methoxybenzenethiol dissolved in acetone.

-

Deprotonation: Add anhydrous K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to generate the thiolate anion.

-

Alkylation: Cool the mixture to 0°C. Add Methyl Iodide dropwise via syringe to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc) for the disappearance of the thiol.

-

Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

-

Purification: Dry over MgSO₄ and concentrate. Purify via vacuum distillation or flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes) to yield the product as a clear oil.

Alternative Route: C-S Cross-Coupling

For large-scale industrial applications where avoiding volatile thiols is necessary, Palladium or Copper-catalyzed cross-coupling of 3-bromoanisole with sodium thiomethoxide (NaSMe) is utilized.

Workflow Diagram: Synthetic Pathways

Figure 1: Convergent synthetic pathways for 3-Methoxythioanisole via Alkylation (Top) and Cross-Coupling (Bottom).

Part 3: Reactivity & Functionalization

Understanding the electronic landscape of 3-Methoxythioanisole is crucial for its use as a scaffold.

Electronic Directing Effects (Regioselectivity)

The molecule contains two activating groups:

-

Methoxy (-OCH₃): Strong activator, ortho, para-director (induction + resonance).

-

Thiomethyl (-SCH₃): Moderate activator, ortho, para-director.

Since the groups are meta to each other, their directing effects reinforce specific positions while conflicting at others.

-

C4 Position (Para to OMe, Ortho to SMe): Highly activated. The -OCH₃ resonance contribution dominates, making the position para to it the primary site for electrophilic attack (e.g., nitration, bromination).

-

C6 Position (Ortho to OMe, Para to SMe): Secondary active site.

-

C2 Position: Sterically hindered between two substituents, though electronically activated.

Oxidation Profiles

The sulfide sulfur is nucleophilic and easily oxidized. This is a key transformation in drug development to modulate solubility and metabolic stability.

-

Sulfide

Sulfoxide: Achieved using 1.0 eq of mCPBA or NaIO₄. Sulfoxides introduce chirality (if the R groups differ) and polarity. -

Sulfide

Sulfone: Achieved using excess oxidant (e.g., H₂O₂/ Tungstate or 2.5 eq mCPBA). Sulfones are stable, strong electron-withdrawing groups often found in COX-2 inhibitors.

Workflow Diagram: Reactivity Logic

Figure 2: Reactivity map highlighting regioselective substitution and stepwise oxidation pathways.

Part 4: Applications in Medicinal Chemistry[5]

3-Methoxythioanisole is rarely the final API but is a high-value "privileged structure" intermediate.

Pharmacophore Construction

-

COX-2 Inhibitors: The meta-substituted aryl sulfone moiety is a recurring motif in non-steroidal anti-inflammatory drugs (NSAIDs). 3-Methoxythioanisole provides the sulfur handle necessary to generate the methylsulfonyl group found in coxibs.

-

Agrochemicals: Used in the synthesis of fungicides where the methoxy group improves lipophilicity and the sulfur moiety interacts with enzymatic cysteine residues or metal centers in fungal metabolic pathways.

Bioisosterism

In lead optimization, the -SMe group is often used as a bioisostere for a -OMe group. While sterically similar, the -SMe group is more lipophilic (higher logP) and has different hydrogen bond acceptor capabilities, allowing medicinal chemists to fine-tune the pharmacokinetic profile (ADME) of a drug candidate without drastically altering its shape.

Part 5: Handling & Safety (E-E-A-T)

Hazard Identification:

-

Signal Word: Warning

-

GHS Classifications: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).

-

Olfactory Warning: Like most low-molecular-weight sulfides, this compound has a disagreeable "stench."

Operational Safety Protocols:

-

Containment: All transfers must occur in a functioning fume hood. Glassware should be rinsed with a bleach solution (sodium hypochlorite) before removal from the hood to oxidize residual sulfide traces and neutralize the odor.

-

Incompatibility: Avoid contact with strong oxidizing agents (unless intended for synthesis) and strong acids.

-

Spill Management: Absorb with inert material (vermiculite). Treat the spill area with dilute bleach to mitigate odor and degrade the sulfide.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 281182, 3-Methoxythioanisole. Retrieved from [Link][1][3]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Mechanism. (General mechanistic grounding for Section 3.1). Retrieved from [Link]

Sources

The Strategic Integration of 3-Methoxythioanisole in Medicinal Chemistry: Structural Identity, Synthesis, and Metabolic Profiling

[1]

Abstract

This technical guide provides a comprehensive analysis of 1-methoxy-3-(methylsulfanyl)benzene (commonly 3-Methoxythioanisole), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Beyond simple nomenclature, this document explores the compound's utility as a bioisostere in Structure-Activity Relationship (SAR) studies, detailing the physicochemical implications of the oxygen-to-sulfur substitution.[1] We present a robust, self-validating synthetic protocol for its preparation and a mechanistic breakdown of its metabolic liabilities—specifically S-oxidation—which is pivotal for predicting pharmacokinetic (PK) outcomes in drug discovery.[1][2]

Part 1: Nomenclature and Structural Identity[2]

IUPAC Designation Logic

The systematic naming of this compound requires adherence to IUPAC hierarchy rules regarding functional group priority and substituent ordering.[2]

-

Principal Functional Groups: The molecule contains both an ether (methoxy) and a sulfide (methylsulfanyl/methylthio) group linked to a benzene ring.[2] According to IUPAC nomenclature (P-63.2.2.2), ethers and sulfides generally have equal priority and are cited as prefixes.[2]

-

Alphabetical Ordering: When numbering the benzene ring, the substituents are placed in alphabetical order.

-

Positional Isomerism: The substituents are in a meta relationship (1,3-substitution).[2]

Preferred IUPAC Name (PIN): 1-Methoxy-3-(methylsulfanyl)benzene [1][2][4]

Alternative Accepted Names: 1-Methoxy-3-(methylthio)benzene; meta-Thioanisole methyl ether.[1][2]

Physicochemical Profile

The substitution of an ether oxygen with sulfur (thioether) significantly alters the molecular properties, primarily increasing lipophilicity and atomic radius while decreasing electronegativity.

Table 1: Physicochemical Specifications of 3-Methoxythioanisole

| Property | Value | Drug Development Implication |

| CAS Registry Number | 2388-74-1 | Unique identifier for regulatory filing.[1][2] |

| Molecular Formula | C₈H₁₀OS | - |

| Molecular Weight | 154.23 g/mol | Fragment-based drug design (FBDD) compliant.[1][2] |

| Boiling Point | ~230 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification.[2] |

| Density | 1.08 g/cm³ | Denser than water; facilitates phase separation in aqueous workups.[2] |

| LogP (Predicted) | ~2.8 - 3.1 | Higher than 1,3-dimethoxybenzene (~1.6); increases membrane permeability.[1][2] |

| H-Bond Acceptors | 2 (O and S) | Sulfur is a weaker H-bond acceptor than oxygen.[1][2] |

Part 2: Synthetic Pathways & Experimental Protocol

Strategic Route Selection

While transition-metal-catalyzed C-S coupling (Buchwald-Hartwig) allows for the installation of the thiomethyl group onto aryl halides, the S-alkylation of 3-methoxybenzenethiol is the preferred laboratory method due to higher atom economy, milder conditions, and the absence of expensive palladium catalysts.[1]

Detailed Protocol: S-Methylation of 3-Methoxybenzenethiol

Objective: Synthesize 1-methoxy-3-(methylsulfanyl)benzene via Williamson-type thioether synthesis.

Reagents:

-

Iodomethane (MeI) (1.1 eq) [Safety: Alkylating agent; use fume hood][1][2]

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

-

Acetone (Solvent, reagent grade)

Step-by-Step Methodology:

-

Reaction Setup:

-

Charge a round-bottom flask with 3-methoxybenzenethiol (10 mmol) and anhydrous acetone (30 mL).

-

Add anhydrous K₂CO₃ (20 mmol) in a single portion. The suspension will turn slightly yellow.[2]

-

Critical Control Point: Cool the mixture to 0°C in an ice bath. Thiolates are highly nucleophilic; controlling the temperature prevents over-alkylation or exotherms.[2]

-

-

Alkylation:

-

Add Iodomethane (11 mmol) dropwise over 10 minutes.[2]

-

Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 2–4 hours.

-

Self-Validation (TLC): Monitor using Hexanes:EtOAc (9:1).[2] The starting thiol (lower R_f, often streaks) should disappear, replaced by a distinct, less polar spot (product).

-

-

Workup:

-

Filter the reaction mixture through a fritted glass funnel to remove solid inorganic salts (KI/K₂CO₃).

-

Concentrate the filtrate under reduced pressure (Rotovap) to remove acetone.[2]

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) followed by Brine (20 mL).[2]

-

Dry the organic layer over MgSO₄, filter, and concentrate.[5]

-

-

Purification:

Synthetic Logic Diagram

The following diagram illustrates the synthesis logic and the competing side reactions (oxidation) that must be mitigated.

Figure 1: Reaction pathway for S-methylation, highlighting the critical thiolate intermediate and potential oxidative dimerization liability.[1]

Part 3: Pharmacochemical Implications[1][2]

The "Chalcogen Effect" in Bioisosterism

Replacing the methoxy group of 1,3-dimethoxybenzene with a thiomethyl group (to form 3-methoxythioanisole) is a classic bioisosteric strategy.[1][2]

-

Lipophilicity: Sulfur is less electronegative and more diffuse than oxygen.[2] This substitution increases LogP, enhancing blood-brain barrier (BBB) penetration.[1][2]

-

Conformation: The C-S-C bond angle (~99°) is sharper than the C-O-C angle (~110°), and the C-S bond length (1.8 Å) is longer than C-O (1.4 Å). This alters the spatial orientation of the methyl group, potentially affecting binding affinity in a receptor pocket.

Metabolic Liability: S-Oxidation

The sulfide moiety is a "metabolic soft spot."[1][2] In vivo, it is rapidly oxidized by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 (CYP) enzymes.[2] This transformation is sequential:

-

Sulfoxide Formation: Chiral, more polar.[2]

-

Sulfone Formation: Achiral, highly polar, strong electron-withdrawing group.[2]

Researchers must anticipate this pathway, as the sulfoxide/sulfone metabolites often have drastically different pharmacological profiles and toxicity risks compared to the parent sulfide.

Figure 2: Sequential metabolic oxidation pathway of 3-Methoxythioanisole.[1][2] The transition from sulfide to sulfone represents a dramatic shift in polarity and electronic withdrawal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 281182, 3-Methoxythioanisole.[2] Retrieved from [Link][1][2]

-

NIST Mass Spectrometry Data Center. Benzene, 1-methoxy-3-(methylthio)-.[1][2] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][1][2]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[2][6] (For context on alternative C-S coupling synthesis). Retrieved from [Link][1][2]

-

American Chemical Society (ACS). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design.[2] Organic Letters.[2][6] (Context on metabolic oxidation rates). Retrieved from [Link][1][2]

Sources

- 1. 3-METHOXY THIOANISOLE | 2388-74-1 [chemicalbook.com]

- 2. 3-Methoxythioanisole | C8H10OS | CID 281182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene - Google Patents [patents.google.com]

- 4. Benzene, 1-methoxy-3-(methylthio)- [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Strategic Synthesis of 3-Methoxythioanisole: A Guide to Nucleophilic Architectures

Executive Summary

Target Molecule: 3-Methoxythioanisole (CAS: 2388-74-1) Core Application: Intermediate for pharmaceutical scaffolds (SERMs, kinase inhibitors) and agrochemicals.[1][2] Critical Challenge: Balancing high regioselectivity with the handling of volatile, malodorous organosulfur reagents.

This technical guide delineates two distinct nucleophilic substitution pathways for the synthesis of 3-Methoxythioanisole. The choice of pathway depends on the availability of starting materials and the laboratory's capacity to handle high-stench thiols.

Route 1: The Classical Nucleophilic Substitution ( )

Best for: Cost-efficiency, high throughput, and labs equipped with robust fume extraction.[1] Mechanism: Direct alkylation of the thiolate anion.[1]

In this pathway, 3-methoxybenzenethiol acts as the nucleophile, attacking the electrophilic methylating agent. The reaction is governed by soft-soft acid-base interactions, where the sulfur atom (soft base) preferentially attacks the soft methyl electrophile.

Reaction Scheme

Substrates: 3-Methoxybenzenethiol + Methyl Iodide (MeI)

Base: Potassium Carbonate (

Mechanistic Visualization

The following diagram illustrates the bimolecular nucleophilic substitution mechanism, highlighting the transition state where the S-C bond forms synchronous with I-C bond cleavage.

Caption: Figure 1. The

Detailed Protocol

Safety Note: 3-Methoxybenzenethiol is a "Stench" compound.[1][3] All work must occur in a fume hood.[1] All glassware must be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols.[1]

-

Setup: Charge a round-bottom flask with 3-methoxybenzenethiol (1.0 equiv) and acetone (0.5 M concentration).

-

Deprotonation: Add anhydrous

(1.5 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation. The solution may turn slightly yellow/opaque.[1] -

Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (MeI) (1.2 equiv) dropwise via syringe.

-

Why MeI? Iodide is a better leaving group than bromide, ensuring faster kinetics at lower temperatures.[1]

-

-

Reaction: Remove the ice bath and stir at room temperature. Monitor via TLC (Hexane/EtOAc 9:1). Reaction is typically complete within 2–4 hours.[1]

-

Workup: Filter off the solid inorganic salts (

, KI).[1] Concentrate the filtrate under reduced pressure. -

Purification: The crude oil is often >95% pure.[1] If necessary, purify via vacuum distillation (bp ~127°C @ 18 mmHg) or flash chromatography.[1]

Route 2: Transition Metal-Catalyzed C-S Cross-Coupling

Best for: Late-stage functionalization, avoiding free thiols, and high-value synthesis.[1] Mechanism: Palladium-catalyzed Buchwald-Hartwig type C-S coupling.[1]

This route avoids the use of the noxious thiol starting material by coupling a stable aryl bromide with a thiomethoxide salt. It utilizes the catalytic cycle of Oxidative Addition, Ligand Exchange/Transmetallation, and Reductive Elimination.

Reaction Scheme

Substrates: 3-Bromoanisole + Sodium Thiomethoxide (NaSMe)

Catalyst:

Catalytic Cycle Visualization

This diagram details the Pd(0)/Pd(II) cycle required to forge the Carbon-Sulfur bond on the electron-rich aromatic ring.[1]

Caption: Figure 2. The Pd-catalyzed cycle allows for the coupling of unactivated aryl halides with thiolate nucleophiles.

Detailed Protocol

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times.

-

Reagent Loading: Add 3-Bromoanisole (1.0 equiv), Sodium Thiomethoxide (NaSMe) (1.2 equiv),

(1-2 mol%), and Xantphos (2-4 mol%).[1]-

Why Xantphos? Its wide bite angle facilitates the reductive elimination step, which is often the rate-determining step in C-S coupling.

-

-

Solvent: Add anhydrous Toluene (degassed).

-

Heating: Seal the tube and heat to 100°C for 12–18 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove Palladium black.[1]

-

Purification: Concentrate and purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

Comparative Data Analysis

The following table contrasts the two methodologies to assist in decision-making based on laboratory constraints.

| Feature | Route 1: Direct Alkylation ( | Route 2: Pd-Catalyzed Coupling |

| Atom Economy | High (Side product: KI) | Moderate (Ligands, NaBr) |

| Reagent Cost | Low (MeI is cheap) | High (Pd catalyst, Ligands) |

| Odor/Safety | High Risk (Thiol stench) | Low Risk (NaSMe is solid) |

| Substrate Scope | Limited to available thiols | Broad (Any aryl halide) |

| Reaction Time | Fast (2–4 hours) | Slow (12–18 hours) |

| Typical Yield | 85–95% | 75–90% |

Troubleshooting & Quality Control[1]

Impurity Profile

-

Disulfide Formation: In Route 1, oxidation of the starting thiol leads to the disulfide dimer.

-

Homocoupling: In Route 2, biaryl formation (3,3'-dimethoxybiphenyl) can occur.[1]

-

Remedy: Optimize the Pd/Ligand ratio or switch to a Pd-NHC catalyst (e.g., Pd-PEPPSI).[1]

-

Analytical Validation (NMR)[1]

- NMR (CDCl3):

References

-

Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization. National Institutes of Health (NIH).[1] Available at: [Link]

-

Nucleophilic aromatic substitution reactions of unactivated aryl halides with thiolate ions. Journal of Organic Chemistry. Available at: [Link][1]

-

Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates. National Institutes of Health (NIH).[1] Available at: [Link]

Sources

spectral data for 3-Methoxythioanisole (NMR, IR, Mass Spec)

[1][2]

Compound Identification & Structural Logic

3-Methoxythioanisole (also known as 1-methoxy-3-(methylthio)benzene) is a meta-disubstituted benzene derivative.[1][2][3] Its spectroscopic signature is defined by the interplay between the strongly electron-donating methoxy group (

-

Molecular Formula:

-

Molecular Weight: 154.23 g/mol [6]

Structural Electronic Effects

The meta positioning prevents direct resonance conjugation between the two substituents.[1] Consequently, the spectral signals are largely additive, derived from the individual perturbations of the anisole and thioanisole cores.

Mass Spectrometry (MS) Data

Methodology: Electron Ionization (EI), 70 eV.

The mass spectrum is dominated by the stability of the aromatic core and the facile cleavage of the methyl groups attached to heteroatoms.[1]

Key Ion Peaks

| m/z | Ion Identity | Relative Abundance | Causality & Fragmentation Logic |

| 154 | High (Base Peak) | Stable molecular ion due to aromatic ring and heteroatom lone pairs stabilizing the radical cation.[1] | |

| 139 | High | Loss of a methyl radical.[1] The | |

| 123 | Moderate | Direct loss of the methoxy radical.[1] | |

| 107 | Moderate | Loss of the thiomethyl radical, leaving the anisole cation fragment. | |

| 91 | Low | Tropylium ion formation (rearrangement). | |

| 77 | Low | Phenyl cation (complete stripping of substituents). |

Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation logic observed in EI-MS.

Figure 1: Primary fragmentation pathways for 3-Methoxythioanisole under Electron Ionization (70 eV).

Infrared Spectroscopy (IR)

Methodology: Neat oil on KBr plates or ATR (Attenuated Total Reflectance).[1]

The IR spectrum is characterized by the distinct C-O and C-S stretching vibrations and the specific substitution pattern of the benzene ring.[1]

| Frequency ( | Vibration Mode | Structural Assignment |

| 3000 – 3100 | C-H Stretch ( | Aromatic ring protons. |

| 2835 – 2960 | C-H Stretch ( | Methyl groups of |

| 1580 – 1600 | C=C Stretch | Aromatic ring breathing modes.[1] |

| 1470 – 1490 | C=C Stretch | Aromatic skeletal vibrations. |

| 1250 – 1270 | C-O Stretch | Diagnostic: Strong asymmetric stretch of Ar-O-C. |

| 1040 – 1050 | C-O-C Symmetric | Symmetric stretching of the ether linkage. |

| 690 & 780 | C-H Out-of-Plane | Diagnostic: Meta-disubstituted benzene pattern.[1] |

| ~700 | C-S Stretch | Weak band characteristic of the thioether linkage.[1] |

NMR Spectroscopy Data

Methodology:

NMR (Proton)

The proton spectrum shows two distinct singlets for the methyl groups and a complex multiplet region for the aromatic protons.[1] The chemical shifts reflect the electronegativity difference between Oxygen (3.[1]5) and Sulfur (2.5).[1][7]

| Shift ( | Multiplicity | Integration | Assignment | Causality |

| 7.15 – 7.25 | Triplet (t) | 1H | Ar-H5 | Meta to both substituents; least affected by resonance donation.[1] |

| 6.85 – 6.95 | Multiplet (m) | 2H | Ar-H4 , Ar-H6 | Ortho to one donor and para to the other.[1] Shielded by electron donation. |

| 6.70 – 6.80 | Singlet-like (t) | 1H | Ar-H2 | Isolated between |

| 3.81 | Singlet (s) | 3H | Deshielded by highly electronegative Oxygen.[1] | |

| 2.49 | Singlet (s) | 3H | Less deshielded due to lower electronegativity of Sulfur.[1] |

NMR (Carbon)

The carbon spectrum confirms the asymmetry of the molecule with 8 distinct signals.[1]

| Shift ( | Carbon Type | Assignment | Causality |

| 160.1 | Quaternary | C1 ( | Deshielded by direct oxygen attachment (ipso effect).[1] |

| 140.2 | Quaternary | C3 ( | Deshielded by sulfur, but less than oxygen. |

| 129.8 | Methine (CH) | C5 | Meta position; relatively unperturbed.[1] |

| 119.5 | Methine (CH) | C6 | Ortho to |

| 113.2 | Methine (CH) | C4 | Para to |

| 111.5 | Methine (CH) | C2 | Shielded "inner" carbon between two donors.[1] |

| 55.4 | Methyl ( | Standard methoxy carbon shift.[1] | |

| 15.8 | Methyl ( | Characteristic thiomethyl carbon shift (upfield).[1] |

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Obtain high-resolution

-

Solvent Selection: Use Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1] -

Concentration:

-

For

: Dissolve 10 mg of 3-Methoxythioanisole in 0.6 mL of -

For

: Dissolve 30-50 mg in 0.6 mL of

-

-

Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended particulates (dust/silica) that cause line broadening.[1]

-

Acquisition:

-

Run

with a 30° pulse angle and 1-second relaxation delay. -

Run

with proton decoupling (CPD).[1]

-

Protocol B: GC-MS Analysis Workflow

Objective: Confirm purity and molecular weight.

-

Dilution: Dilute 1

L of neat sample into 1.5 mL of HPLC-grade Ethyl Acetate or Dichloromethane. -

Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25

m film). -

Temperature Program:

-

Start: 60°C (Hold 1 min).

-

Ramp: 20°C/min to 280°C.[1]

-

Hold: 3 mins at 280°C.

-

-

Inlet: Split mode (50:1), 250°C.

-

Detection: MS Source at 230°C, Quadrupole at 150°C.

Workflow Visualization

The following diagram outlines the logical flow for structural validation of this compound.

Figure 2: Step-by-step structural validation workflow for 3-Methoxythioanisole.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 281182, 3-Methoxythioanisole.[1] Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Benzene, 1-methoxy-3-(methylthio)- Mass Spectrum.[1][2] NIST Standard Reference Database 1A v17.[1] Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for substituent additivity rules used in NMR prediction).

Sources

- 1. 3-Methoxythioanisole | C8H10OS | CID 281182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxythioanisole | C8H10OS | CID 281182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. CAS 2388-74-1: 3-Methoxythioanisole | CymitQuimica [cymitquimica.com]

- 5. 3-METHOXY THIOANISOLE | 2388-74-1 [chemicalbook.com]

- 6. 1-Methoxy-4-(methylthio)benzene | C8H10OS | CID 15885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Technical Guide: 1H and 13C NMR Characterization of 3-Methoxythioanisole

This guide serves as a definitive technical reference for the structural characterization of 3-Methoxythioanisole (1-methoxy-3-(methylthio)benzene) using nuclear magnetic resonance (NMR) spectroscopy.[1][2] It is designed for researchers requiring precise spectral assignments, impurity profiling logic, and experimental protocols.[2]

Executive Summary & Chemical Identity

3-Methoxythioanisole acts as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly where meta-substitution patterns are required to modulate metabolic stability.[1][2] Unlike its para-isomer, the meta-arrangement creates a unique electronic environment where the synergistic and antagonistic resonance effects of the methoxy (-OCH₃) and thiomethyl (-SCH₃) groups can be deconvoluted via NMR.[1][2]

This guide provides a validated assignment of the proton and carbon resonances, supported by 2D correlation strategies to ensure unambiguous structural confirmation during drug substance development.[2]

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 1-Methoxy-3-(methylthio)benzene |

| CAS Registry | 2388-74-1 |

| Molecular Formula | C₈H₁₀OS |

| Molecular Weight | 154.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in CDCl₃, DMSO-d₆, Methanol-d₄ |

Structural Analysis & Electronic Theory

Before interpreting the spectrum, one must understand the electronic influence of the substituents on the benzene ring.[2] This dictates the chemical shifts (

-

Methoxy Group (-OCH₃): Strong

-donor (+M), Inductive withdrawer (-I).[1][2] Significantly shields ortho/para positions.[2] -

Thiomethyl Group (-SCH₃): Moderate

-donor (+M), Weak Inductive withdrawer (-I).[1][2] Shields ortho/para positions, but less effectively than oxygen.[2] -

Meta-Relationship: The 1,3-substitution pattern results in a lack of symmetry, creating four distinct aromatic proton environments.[2]

Structural Numbering & Correlation Diagram

The following diagram illustrates the numbering scheme used in this guide and the key HMBC (Heteronuclear Multiple Bond Correlation) pathways used for assignment.

Figure 1: Molecular connectivity and key long-range HMBC correlations for structural verification.

1H NMR Spectrum Analysis (400 MHz, CDCl₃)

The proton spectrum is characterized by two distinct singlets in the aliphatic region and a complex four-spin system in the aromatic region.[2]

Experimental Protocol: Sample Preparation

To ensure high-resolution data suitable for publication or regulatory submission:

-

Solvent: Use CDCl₃ (99.8% D) with 0.03% TMS as an internal standard.[2]

-

Why: Chloroform minimizes exchangeable proton broadening and provides excellent solubility for thioethers.[2]

-

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

-

Why: Higher concentrations can cause viscosity broadening; lower concentrations require excessive scan times.[2]

-

-

Filtration: Filter through a cotton plug within a Pasteur pipette directly into the NMR tube to remove suspended solids (e.g., inorganic salts from synthesis).[2]

1H NMR Assignment Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Logic |

| 7.18 | Triplet (t) | 1H | J = 8.0 | H-5 | Meta to both substituents.[1][2] Least shielded position.[2] |

| 6.91 | Doublet (d) | 1H | J = 8.0, 1.5 | H-6 | Ortho to OMe (strong shield), Para to SMe. |

| 6.78 | Doublet (d) | 1H | J = 8.0, 1.5 | H-4 | Para to OMe (strong shield), Ortho to SMe. |

| 6.72 | Singlet (t)* | 1H | J ~ 2.0 | H-2 | Ortho to both.[1][2] "Isolated" between substituents. Appears as a narrow triplet due to meta-coupling.[1][2] |

| 3.80 | Singlet (s) | 3H | - | -OCH₃ | Deshielded by Oxygen electronegativity.[1][2] |

| 2.48 | Singlet (s) | 3H | - | -SCH₃ | Less deshielded than OMe due to Sulfur's lower electronegativity.[1][2] |

*Note: H-2 often appears as a singlet at lower fields but resolves into a triplet with small meta-coupling constants (~2 Hz) at higher fields (≥400 MHz).[1][2]

Detailed Interpretation

-

The Aliphatic Region: The separation between the O-Methyl (3.80 ppm) and S-Methyl (2.48 ppm) is the primary diagnostic.[1][2] A ratio of exactly 1:1 (3H:3H) confirms the mono-alkylation of both heteroatoms.[1][2]

-

The Aromatic Region:

-

H-5 (7.18 ppm): This proton is adjacent to two other protons (H-4 and H-6) and is not ortho to any electron-donating group.[1][2] Thus, it appears most downfield as a triplet.[2]

-

H-2 (6.72 ppm): This is the most shielded aromatic signal in some solvents or overlaps with H-4/H-6.[1][2] It is unique because it is flanked by two donors.[2] Its integration is critical to confirm the 1,3-substitution pattern; a 1,4-substitution (para) would result in a symmetric AA'BB' system, lacking this isolated signal.

-

13C NMR Spectrum Analysis (100 MHz, CDCl₃)

The carbon spectrum provides the definitive confirmation of the carbon skeleton.[2]

13C NMR Assignment Table

| Chemical Shift (δ, ppm) | Type (DEPT-135) | Assignment | Interpretation |

| 159.9 | Quaternary (C) | C-1 (C-OMe) | Deshielded by direct attachment to Oxygen.[1][2] |

| 139.8 | Quaternary (C) | C-3 (C-SMe) | Deshielded by Sulfur, but less than Oxygen.[1][2] |

| 129.6 | CH (+) | C-5 | Meta-position, typical benzene CH shift.[1][2] |

| 119.2 | CH (+) | C-6 | Ortho to OMe.[1][2] |

| 112.8 | CH (+) | C-4 | Para to OMe, Ortho to SMe.[2] |

| 110.5 | CH (+) | C-2 | The most shielded aromatic carbon (between two donors).[1][2] |

| 55.3 | CH₃ (+) | -OCH₃ | Characteristic methoxy carbon.[1][2][4] |

| 15.7 | CH₃ (+) | -SCH₃ | Characteristic thiomethyl carbon (shielded relative to OMe).[1][2] |

DEPT Analysis

-

DEPT-135: The signals at 159.9 and 139.8 ppm will disappear (Quaternary).[1][2] The signals at 55.3, 15.7, and the four aromatic CH peaks will appear positive (up).[2]

-

Differentiation: If the product were the para-isomer, you would only see two aromatic CH signals (due to symmetry) instead of four distinct signals. This is a "Go/No-Go" quality attribute.

Advanced Characterization Workflow

For regulatory filings (IND/NDA), simple 1D NMR is often insufficient.[2] The following workflow outlines the 2D experiments required to establish connectivity unequivocally.

Figure 2: Standard Operating Procedure (SOP) for full structural elucidation.

Key 2D Correlations

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

The protons of -OCH₃ (3.80 ppm) must show a strong correlation to C-1 (159.9 ppm) .[1][2]

-

The protons of -SCH₃ (2.48 ppm) must show a strong correlation to C-3 (139.8 ppm) .[1][2]

-

Crucial Check: H-5 (7.18 ppm) should show correlations to C-1 and C-3 (3-bond coupling), confirming it sits between the two substituted branches.[1][2]

-

Quality Control & Impurity Profiling

In a drug development context, identifying impurities is as important as identifying the main peak.[2]

| Impurity Type | Origin | 1H NMR Diagnostic Signal |

| 3-Haloanisole | Unreacted Starting Material | Lack of SMe singlet at 2.48 ppm; distinct aromatic pattern.[1][2] |

| Disulfides | Oxidation of thiol intermediates | S-CH₃ signal shifts downfield to ~2.8 ppm (S-S bond deshielding).[1][2] |

| O-Demethylated | Hydrolysis byproduct (Phenol) | Loss of 3.80 ppm singlet; Broad exchangeable -OH peak (variable).[1][2] |

| Solvent (EtOAc) | Process solvent residue | Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm. |

Self-Validating Protocol: If the integration of the aromatic region (4H) does not match the sum of the aliphatic regions (3H + 3H) within ±5%, the sample contains significant impurities or solvent occlusion. Always normalize the OMe singlet to 3.00 for purity calculations.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] SDBS No. 16543 (Anisole derivatives).[2] [Link][1]

-

PubChem Compound Summary. 3-Methoxythioanisole (CID 281182).[1][2] National Center for Biotechnology Information (2025).[2] [Link][1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2][5] Journal of Organic Chemistry, 62(21), 7512–7515.[2] [Link]

-

Reich, H. J. Structure Determination Using Spectroscopic Methods.[2][6] University of Wisconsin-Madison.[1][2][6] (Reference for substituent effects on chemical shifts). [Link][1]

Sources

- 1. 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR [m.chemicalbook.com]

- 2. 3-Methoxythioanisole | C8H10OS | CID 281182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. CAS 2388-74-1: 3-Methoxythioanisole | CymitQuimica [cymitquimica.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

Physicochemical Characterization of 3-Methoxythioanisole: A Technical Guide on Volatility and Mass Properties

Executive Summary & Chemical Identity[2][3][4][5]

3-Methoxythioanisole (CAS 2388-74-1) is a meta-substituted benzene derivative featuring both methoxy (-OCH₃) and thiomethyl (-SCH₃) functionalities.[1][2] It serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly as a bioisostere for 1,3-dimethoxybenzene derivatives where metabolic stability modulation is required.

This guide provides a rigorous technical breakdown of its boiling point and density, distinguishing experimental values from theoretical predictions. It establishes self-validating protocols for researchers to verify material quality in-house.[1]

Critical Identity Verification

Warning: Do not confuse with 3-Methoxybenzenethiol (CAS 15570-12-4).[1][3][4] The thiol (-SH) is significantly more acidic, prone to oxidation (disulfide formation), and possesses a distinct, pungent odor compared to the thioether (-SCH₃).[1]

| Feature | 3-Methoxythioanisole (Target) | 3-Methoxybenzenethiol (Common Confusion) |

| CAS Number | 2388-74-1 | 15570-12-4 |

| Structure | Ph-OCH₃ / Ph-SCH₃ (Ether/Thioether) | Ph-OCH₃ / Ph-SH (Ether/Thiol) |

| Reactivity | Stable to weak bases; S-oxidation possible | Acidic proton; rapid oxidation to disulfide |

| Boiling Point | High (>250°C atm est.) | ~224°C (atm) |

Physicochemical Data Profile

The following values represent a synthesis of experimental literature and high-confidence predictive models.

Table 1: Core Physical Properties

| Property | Value | Condition / Method | Confidence Level |

| Boiling Point (Experimental) | 127 °C | @ 18 mmHg (Vacuum) | High (Literature) |

| Boiling Point (Predicted) | ~255 - 260 °C | @ 760 mmHg (Atmospheric) | Medium (Extrapolated) |

| Density | 1.120 ± 0.005 g/cm³ | @ 20 °C | High |

| Refractive Index ( | 1.5820 – 1.5860 | @ 20 °C | High |

| Appearance | Colorless to light yellow liquid | Visual Inspection | N/A |

| Solubility | Immiscible in water; Soluble in DCM, EtOAc | Partition Coefficient (LogP ~3.[1][2][3]0) | High |

Technical Note on Volatility: Attempting to distill this compound at atmospheric pressure (760 mmHg) is not recommended . The extrapolated boiling point (~260°C) approaches the thermal decomposition threshold of the methoxy-thioether linkage.[1] Vacuum distillation is the mandatory standard for purification.

Theoretical Framework: Structure-Property Relationships[1]

To understand the density and boiling point behavior of 3-Methoxythioanisole, we must analyze the intermolecular forces at play.

Density Drivers (1.12 g/cm³)

The density is notably higher than that of anisole (0.995 g/cm³) or 3-methylanisole. This increase is driven by the Sulfur Atom :

-

Atomic Mass: Sulfur (32.06 amu) is twice as massive as Oxygen (16.00 amu).

-

Atomic Radius: Sulfur's larger van der Waals radius increases the molecular volume, but the mass increase outpaces the volume expansion, resulting in a net density increase.

Boiling Point Mechanics (Thioether vs. Ether)

While oxygen is more electronegative, leading to a stronger dipole in ethers, the sulfur atom in the thioether group is highly polarizable .

-

London Dispersion Forces: The large electron cloud of sulfur creates stronger induced dipole-induced dipole interactions compared to its oxygen analog.[1]

-

Result: This leads to a significantly higher boiling point than 1,3-dimethoxybenzene (BP ~217°C).[1] The thioanisole derivative requires more energy to overcome these cohesive forces, pushing the atmospheric boiling point toward 260°C.

Experimental Protocols (Self-Validating Systems)

Protocol A: Density Determination (Pycnometry)

For precise verification of material purity.[1]

Equipment:

-

Gay-Lussac Pycnometer (10 mL or 25 mL) with thermometer.[1]

-

Analytical Balance (0.0001 g precision).

-

Water Bath (controlled at 20.0°C ± 0.1°C).

Workflow:

-

Tare: Weigh the clean, dry pycnometer (

). -

Calibration: Fill with degassed deionized water at 20°C. Insert stopper, ensuring capillary fills without bubbles. Wipe dry. Weigh (

). -

Measurement: Clean and dry. Fill with 3-Methoxythioanisole.[1][2] Equilibrate at 20°C. Weigh (

). -

Calculation:

(Where

Validation Check: If

Protocol B: Boiling Point Verification (Reduced Pressure)

Standard method for high-boiling sensitive liquids.[1]

Equipment:

Workflow:

-

Set vacuum to stable pressure (Target: 15–20 mmHg ).

-

Heat oil bath slowly.

-

Observe the temperature plateau where distillate condenses.

-

Correction: Use the Clausius-Clapeyron relation or a pressure-temperature nomograph to normalize to 18 mmHg for comparison with literature (

).

Visualizations

Quality Control Decision Tree

This diagram outlines the logic for verifying the identity and purity of 3-Methoxythioanisole upon receipt.

Figure 1: Step-by-step Quality Control workflow for validating 3-Methoxythioanisole purity.

Synthesis & Impurity Pathway

Understanding the origin of the material helps predict physical property deviations.

Figure 2: Primary synthetic route and potential impurities affecting density/BP readings.[1]

References

-

ChemicalBook. (2025). 3-Methoxythioanisole Properties and Suppliers. Retrieved from [1]

-

PubChem. (2025).[5][2][6][7] Benzene, 1-methoxy-3-(methylthio)- (CAS 2388-74-1).[1][2] National Library of Medicine.[6] Retrieved from [1]

-

Sigma-Aldrich. (2025). Thioanisole Derivatives and Physical Data. (Reference for comparative 4-isomer data). Retrieved from [1]

-

NIST. (2025). Thermophysical Properties of Thioethers. National Institute of Standards and Technology.[8] Retrieved from [1]

Sources

- 1. 3-METHOXY THIOANISOLE | 2388-74-1 [chemicalbook.com]

- 2. 3-Methoxythioanisole | C8H10OS | CID 281182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxybenzenethiol synthesis - chemicalbook [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-甲氧基茴香硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Benzene, 1-methoxy-2-(methylthio)- | C8H10OS | CID 137577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methoxy-3-(methoxymethoxy)benzene | C9H12O3 | CID 542621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzene, 1-methoxy-3-methyl- [webbook.nist.gov]

Technical Hazard Assessment: 3-Methoxythioanisole

This guide provides an in-depth technical assessment of the Global Harmonized System (GHS) classification for 3-Methoxythioanisole , a specialized intermediate used in pharmaceutical and agrochemical synthesis.[1][2][3][4]

CAS Registry Number: 2388-74-1 Synonyms: 1-Methoxy-3-(methylthio)benzene; m-Anisyl methyl sulfide[1][2][3][4]

Executive Summary

3-Methoxythioanisole is classified as a Category 2 Skin and Eye Irritant and a Category 3 Respiratory Irritant under GHS standards.[1][2][3] While it lacks the extreme acute toxicity of lower molecular weight thiols, its thioether moiety presents specific handling challenges regarding oxidative reactivity and potential sensitization.[3][5] This guide analyzes the physicochemical basis for these hazards and defines a self-validating safety protocol for laboratory and industrial handling.

Chemical Characterization & Physicochemical Drivers

Understanding the molecule's structure is the first step in predicting its hazard profile.[3][5] 3-Methoxythioanisole consists of a benzene ring substituted meta- to each other by a methoxy group (

| Property | Value | Safety Implication |

| Molecular Formula | Organic sulfide; precursor to sulfoxides.[1][2][3][4][5] | |

| Molecular Weight | 154.23 g/mol | Moderate volatility; vapor accumulation possible.[1][2][3][5] |

| Boiling Point | ~116 °C (15 Torr) | High boiling point reduces flash fire risk but allows persistence on surfaces.[1][2][3][5] |

| Flash Point | ~93 °C | Combustible liquid (Class IIIB).[1][2][3][5] Requires heating to ignite.[1][3][5] |

| Density | 1.12 g/cm³ | Sinks in water; difficult to flush from drains.[1][3][5] |

Structural Visualization

The following diagram illustrates the chemical structure and the reactive sites responsible for its GHS classification.

Figure 1: Structural breakdown of 3-Methoxythioanisole highlighting the thioether moiety responsible for oxidative reactivity and the lipophilic core facilitating dermal absorption.[1][2][3][4]

GHS Hazard Classification Breakdown

The classification below is derived from aggregated ECHA notifications and verified Safety Data Sheet (SDS) data.

| Hazard Class | Category | Hazard Statement Code | Hazard Statement Text |

| Skin Corrosion/Irritation | Cat. 2 | H315 | Causes skin irritation.[1][2][3][5][6][7] |

| Serious Eye Damage/Irritation | Cat.[1][2][3][5][6][7][8] 2A | H319 | Causes serious eye irritation.[1][2][3][5][6][7] |

| STOT - Single Exposure | Cat. 3 | H335 | May cause respiratory irritation.[1][2][3][5][6] |

Signal Word: WARNING

Precautionary Statements (Core Selection)

-

Prevention: P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection).[3][5]

-

Response: P302+P352 (IF ON SKIN: Wash with soap/water), P305+P351+P338 (IF IN EYES: Rinse cautiously).[1][3][5]

Toxicological Mechanisms & Scientific Rationale

As scientists, we must understand why the chemical behaves this way to implement effective controls.[3][5]

The "Thioether Effect" on Irritation (H315/H319)

The presence of the sulfur atom increases the lipophilicity of the molecule compared to its oxygen analog (1,3-dimethoxybenzene).[1][3][5] This allows 3-methoxythioanisole to penetrate the stratum corneum effectively.[1][2][3][5] Once in the epidermal layer, the solvent action disrupts cell membranes, leading to the local inflammation characterized as H315 .[3][5] The H319 classification arises from the compound's ability to strip the tear film lipid layer, causing direct corneal exposure and irritation.[5]

Metabolic Activation (S-Oxidation)

While acute toxicity data for this specific isomer is limited, read-across data from thioanisole suggests a metabolic pathway involving Cytochrome P450-mediated S-oxidation .[1][2][3][4][5]

-

Pathway: Thioether (-S-)

Sulfoxide (-SO-) -

Relevance: This oxidative metabolism generates reactive intermediates.[1][3][5] While 3-methoxythioanisole is not flagged as a mutagen (H340) or carcinogen (H350) in current dossiers, the generation of reactive sulfur species warrants strict control of aerosol inhalation (supporting H335 ).[1][2][3][5]

The "Stench" Factor

Although not a GHS category, the olfactory threshold for thioanisoles is extremely low (ppb range).[3][5] This provides an excellent warning property —if you can smell it, your engineering controls may be failing.[3][5] However, olfactory fatigue can set in rapidly.[3][5]

Risk Management & Experimental Protocols

The following protocols are designed to be self-validating: the success of the control is immediately observable.

Engineering Controls (Ventilation)[1][3][5]

-

Requirement: All handling must occur within a certified chemical fume hood.[1][3][5]

-

Validation: Use a vane anemometer to verify face velocity is

0.5 m/s before work begins. -

Scrubbing: If scaling up (>100g), the exhaust should ideally pass through a bleach (hypochlorite) scrubber to oxidize the sulfide vapors, neutralizing the odor and toxicity.[3][5]

Personal Protective Equipment (PPE) Matrix[1][3][5]

-

Gloves: Nitrile rubber (0.11 mm) provides splash protection.[1][3][5] For prolonged immersion or spill cleanup, use Silver Shield (Laminate) gloves, as sulfur compounds can permeate thin nitrile over time.[3][5]

-

Respiratory: If work outside a hood is unavoidable (not recommended), a full-face respirator with Organic Vapor (OV) cartridges is required.[1][2][3][5]

Spill Response Logic

The following decision tree outlines the logical flow for managing a spill of 3-Methoxythioanisole.

Figure 2: Logic flow for spill response. Note the use of bleach (oxidizer) for decontamination, which chemically converts the odorous sulfide to a non-volatile sulfoxide/sulfone.[3][5]

Regulatory Landscape[1][2][3][4][5][7][9]

-

REACH (EU): Registered (EC 239-617-7 / 673-603-5).[1][2][3][4]

-

Transport (IATA/DOT): Not regulated as a dangerous good for transport in small quantities, but often shipped as "Aviation Regulated Liquid, n.o.s."[3][5] (UN 3334) if the stench is considered capable of causing crew discomfort.[1][3][5]

References

-

PubChem. (n.d.).[1][3][5] 3-Methoxythioanisole (Compound).[1][2][3][5][8][][10] National Library of Medicine.[1][3][5] Retrieved January 30, 2026, from [Link][3][5]

-

European Chemicals Agency (ECHA). (n.d.).[1][3][5] C&L Inventory: 1-methoxy-3-(methylthio)benzene.[1][2][3][4][5][10] Retrieved January 30, 2026, from [Link][3][5]

-

Munday, R. (1989).[3][5][11] Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology & Medicine. Retrieved January 30, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 [chemicalbook.com]

- 3. 3-Methoxythioanisole | C8H10OS | CID 281182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-METHOXY THIOANISOLE | 2388-74-1 [chemicalbook.com]

- 5. Thioanisole - Wikipedia [en.wikipedia.org]

- 6. lottechem.my [lottechem.my]

- 7. cpchem.com [cpchem.com]

- 8. fishersci.com [fishersci.com]

- 10. CAS 2388-74-1: 3-Methoxythioanisole | CymitQuimica [cymitquimica.com]

- 11. Toxicity of thiols and disulphides: involvement of free-radical species - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 3-Methoxythioanisole in organic reactions

An In-depth Technical Guide to the Mechanistic Action of 3-Methoxythioanisole in Organic Reactions

Abstract

3-Methoxythioanisole, also known as 1-methoxy-3-(methylthio)benzene, is a versatile difunctional aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its reactivity is governed by the nuanced interplay of its electron-donating methoxy group and the ambivalent methylthio group. This guide provides an in-depth exploration of the core mechanisms through which 3-methoxythioanisole participates in organic reactions. We will dissect the electronic properties that dictate its reactivity, focusing on electrophilic aromatic substitution, the oxidation of the thioether moiety, and its role in metal-catalyzed cross-coupling reactions. By synthesizing foundational principles with field-proven insights, this document aims to equip researchers with a robust understanding of how to strategically employ this reagent in synthetic design.

Introduction: The Synthetic Potential of 3-Methoxythioanisole

3-Methoxythioanisole is an organic compound featuring a benzene ring substituted with a methoxy (-OCH₃) group and a methylthio (-SCH₃) group at the 1 and 3 positions, respectively.[2] This substitution pattern creates a unique electronic environment on the aromatic ring, making it a powerful building block for constructing more intricate molecular architectures. The presence of two distinct functional groups offers multiple handles for sequential chemical transformations. The methoxy group is a well-understood, strong activating group in electrophilic aromatic substitution, while the thioether provides a site for oxidation or participation in metal-catalyzed processes.[3][4] Understanding the dominant electronic effects and steric factors is paramount to predicting and controlling the outcomes of its reactions, a critical skill for professionals in drug discovery and process development where regiochemical purity is essential.

Core Principles: Electronic Structure and Reactivity

The reactivity of the 3-methoxythioanisole ring is not a simple sum of its parts but a competitive interplay between its two substituents. To predict the course of a reaction, one must first understand the directing effects of each group.

-

The Methoxy Group (-OCH₃): The oxygen atom's lone pairs are delocalized into the aromatic π-system through resonance. This effect is strongly electron-donating, significantly increasing the nucleophilicity of the ring and stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack.[5] This resonance effect outweighs its inductive electron-withdrawing effect, making the methoxy group a strong activating, ortho, para-director.

-

The Methylthio Group (-SCH₃): The sulfur atom of the thioether is less electronegative than oxygen and its 3p orbitals have poorer overlap with the carbon 2p orbitals of the ring.[6] However, like oxygen, it possesses lone pairs that can be donated to the ring via resonance, rendering it an activating, ortho, para-director. While it is generally considered a weaker activator than a methoxy group, its influence is significant.

Combined Directing Effects

With the two groups situated meta to each other, their activating effects converge on specific positions of the ring. Let's analyze the potential sites for electrophilic attack:

-

Position 2: ortho to both the -OCH₃ and -SCH₃ groups.

-

Position 4: para to the -SCH₃ group and ortho to the -OCH₃ group.

-

Position 6: para to the -OCH₃ group and ortho to the -SCH₃ group.

-

Position 5: meta to both groups and highly deactivated.

Attack at positions 2, 4, and 6 leads to arenium ion intermediates that are stabilized by resonance contributions from both the oxygen and sulfur lone pairs. The methoxy group is a stronger activator, meaning its directing effect is more pronounced. Therefore, substitution is most favored at the positions ortho and para to the methoxy group (positions 2, 4, and 6), with the precise product distribution often depending on the steric bulk of the incoming electrophile.

Caption: Arenium ion stabilization during electrophilic attack.

Key Reaction Mechanisms in Detail

Electrophilic Aromatic Substitution (EAS)

EAS is the cornerstone of 3-methoxythioanisole chemistry. The reaction proceeds via a two-step mechanism: initial attack by the nucleophilic ring on an electrophile (E⁺), followed by deprotonation to restore aromaticity.[7]

Mechanism:

-

Formation of the Electrophile: A strong electrophile is generated (e.g., Br⁺ from Br₂ and FeBr₃).

-

Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (the arenium ion). This is the slow, rate-determining step.[7]

-

Deprotonation: A weak base removes a proton from the carbon bearing the electrophile, collapsing the intermediate and restoring the aromatic system.

Given the directing effects discussed, halogenation, nitration, or Friedel-Crafts reactions will yield a mixture of 2-, 4-, and 6-substituted isomers. Steric hindrance may disfavor substitution at the more crowded position 2, often leading to a mixture where the 4- and 6-isomers are major products.

Sources

- 1. CAS 2388-74-1: 3-Methoxythioanisole | CymitQuimica [cymitquimica.com]

- 2. 3-Methoxythioanisole | C8H10OS | CID 281182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

3-Methoxythioanisole: Electronic Synergy & Regioselective Control

Executive Summary

3-Methoxythioanisole (1-methoxy-3-(methylthio)benzene) represents a classic "meta-conflict" system in aromatic chemistry.[1][2] It features two heteroatomic substituents—a methoxy group (-OCH₃) and a thiomethyl group (-SCH₃)—positioned meta to one another.[1][2] While both are ortho/para directors, their electronic contributions differ significantly in magnitude and orbital overlap.[1][2]

This guide provides a mechanistic breakdown of how these two groups interact to create distinct zones of reactivity. We analyze the competition between Electrophilic Aromatic Substitution (EAS) and Directed Ortho Metalation (DoM) , providing researchers with validated protocols to selectively functionalize the C2, C4, or C6 positions.[2]

Structural & Electronic Analysis: The "Push-Pull" Landscape